5-Fluoro-2-methylbenzofuran

Description

Significance of Benzofuran (B130515) Core Structures in Organic Chemistry and Material Science

The benzofuran nucleus is a prevalent motif in numerous biologically active natural products and synthetic molecules. nih.govresearchgate.net This structural unit is associated with a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. nih.govrsc.org In medicinal chemistry, benzofuran derivatives have been investigated for the development of novel therapeutic agents. mdpi.com For instance, some have shown potential as anticancer agents and inhibitors of various enzymes. mdpi.comrsc.org

Beyond medicinal applications, the benzofuran framework is valuable in material science. Its derivatives have been utilized in the development of organic electroluminescent devices, organic dyes, and photosensitizing materials. researchgate.net The versatility of the benzofuran scaffold allows for the synthesis of a diverse range of compounds with tailored electronic and photophysical properties, making them attractive for applications in advanced materials. mdpi.com

Overview of Halogenated and Alkylated Benzofuran Derivatives in Chemical Synthesis

The introduction of halogen and alkyl substituents onto the benzofuran core significantly influences the chemical and biological properties of the resulting derivatives. Halogenation, the process of introducing one or more halogen atoms, can alter the electronic nature of the molecule, impacting its reactivity and biological interactions. nih.gov For example, the addition of bromine, chlorine, or fluorine atoms to the benzofuran ring has been shown to enhance the anticancer activities of some derivatives. nih.gov

Alkylation, the introduction of alkyl groups, also plays a crucial role in modifying the characteristics of benzofuran compounds. The position and nature of the alkyl group can affect the molecule's lipophilicity, steric hindrance, and metabolic stability, which are important considerations in drug design and synthesis. researchgate.net The synthesis of both halogenated and alkylated benzofurans often involves multi-step reaction sequences, utilizing a variety of catalytic systems, including transition metals like palladium and copper. acs.orgnih.gov

Contextualization of 5-Fluoro-2-methylbenzofuran within Contemporary Benzofuran Research

This compound is a specific derivative of benzofuran that features a fluorine atom at the 5-position and a methyl group at the 2-position of the benzofuran ring system. This particular combination of a halogen and an alkyl group makes it a compound of interest in contemporary chemical research. The fluorine atom can impart unique properties, such as increased metabolic stability and altered binding affinities to biological targets. scispace.com

Research involving this compound and its derivatives often focuses on their potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules. For example, derivatives like Ethyl this compound-3-carboxylate have been synthesized and characterized as part of broader efforts to create libraries of substituted benzofurans for biological screening. rsc.org The study of such compounds contributes to a deeper understanding of structure-activity relationships within the benzofuran class of molecules.

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Not Available | C9H7FO | 150.15 |

| Ethyl this compound-3-carboxylate | Not Available | C12H11FO3 | 222.21 |

| 5-(4-FLUORO-BENZYLOXY)-2-METHYL-BENZOFURAN-3-CARBOXYLIC ACID METHYL ESTER | 300674-21-9 | C18H15FO4 | 314.316 |

| 7-Bromo-5-fluoro-2-methylbenzofuran | Not Available | C9H6BrFO | 229.05 |

| This compound-4-amine | 141976-75-2 | C9H8FNO | 165.16 |

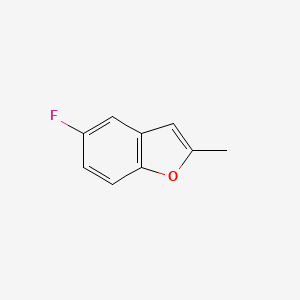

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYHZQJSORJFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Methylbenzofuran Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran (B130515) ring system possesses a dual reactivity profile. The furan (B31954) moiety is inherently electron-rich and prone to electrophilic attack, while the benzene (B151609) ring, influenced by the fluorine substituent, can participate in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The furan ring of benzofuran is significantly more reactive towards electrophiles than the benzenoid core. osaka-u.ac.jp Electrophilic attack typically occurs at the C3 position. Common electrophilic substitution reactions include halogenation and Friedel-Crafts acylation. researchgate.net For instance, 2-methylbenzofuran (B1664563) reacts with N-bromosuccinimide (NBS) to yield 3-bromo-2-methylbenzofuran. researchgate.net The fluorine atom at the C5 position on the benzene ring is an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating. Anodic fluorination of ethyl 3-benzofuranyl acetate (B1210297) has been shown to produce 2,3-difluoro-2,3-dihydrobenzofuran derivatives, demonstrating the furan ring's susceptibility to electrophilic fluorination. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring is facilitated by the presence of the strongly electron-withdrawing fluorine atom. pressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is stabilized by electron-withdrawing groups at the ortho and para positions. pressbooks.pub Therefore, the fluorine at C5 can be displaced by strong nucleophiles under forcing conditions. In some cases, the fluorine atom can activate other positions on the ring for nucleophilic attack.

| Reaction Type | Reagents | Position of Attack | Product Type | Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-2-methylbenzofuran | researchgate.net |

| Friedel-Crafts Acylation | Acyl Chloride / SnCl₄ | C3 | 3-Acyl-2-methylbenzofuran | researchgate.net |

| Electrophilic Fluorination | Selectfluor | C2/C3 | Fluorinated benzofuran/dihydrobenzofuran | rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., RO⁻, R₂NH) | C5 | 5-Substituted-2-methylbenzofuran | pressbooks.pub |

Directed Functionalization of the Benzofuran Scaffold

To overcome the inherent reactivity patterns of the benzofuran ring, directed functionalization strategies are employed to achieve regioselective C-H bond activation and substitution. These methods typically involve the installation of a directing group that coordinates to a metal catalyst, guiding it to a specific C-H bond for functionalization.

Fluorine itself can act as a directing group for ortho-metalation, facilitating lithiation at the adjacent C6 position. researchgate.net More commonly, directing groups are temporarily installed to guide reactions. For example, a Weinreb amide directing group at the C4 position has been used to facilitate the rhodium-catalyzed direct vinylene annulation of salicylic (B10762653) acid derivatives to selectively construct C4-substituted benzofurans. osaka-u.ac.jp Similarly, an 8-aminoquinoline (B160924) directing group can be used in palladium-catalyzed C-H arylation to install a wide range of aryl substituents at the C3 position of the benzofuran scaffold with high efficiency. researchgate.net These directing groups can often be removed under mild conditions after the desired functionalization is complete. researchgate.net

| Directing Group | Catalyst | Functionalized Position | Transformation | Reference |

| Weinreb Amide (at C4) | [Cp*Rh(MeCN)₃][SbF₆]₂ | C4 | Vinylene Annulation | osaka-u.ac.jp |

| 8-Aminoquinoline (at C2-carboxamide) | Palladium (Pd) | C3 | C-H Arylation | researchgate.net |

| Fluorine (at C5) | s-BuLi / n-BuLi | C6 | ortho-Lithiation/Metalation | researchgate.net |

Cycloaddition Reactions and Annulation Strategies

The furan ring of 5-fluoro-2-methylbenzofuran can act as a 2π-electron component in cycloaddition reactions, leading to the formation of complex polycyclic structures. These reactions often involve the dearomatization of the furan ring.

Cycloaddition Reactions: Visible light-induced energy transfer catalysis has emerged as a powerful tool for dearomative cycloaddition reactions of aromatic compounds. nih.gov Intramolecular [2+2] cycloadditions of indole-tethered benzofurans can yield cyclobutane-fused polycycles. nih.gov The benzofuran moiety can also participate in [3+2] cycloadditions with various 1,3-dipoles like nitrones or azomethine ylides to construct five-membered heterocyclic rings. uchicago.eduresearchgate.net A notable transformation is the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides, which proceeds via a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis to yield 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. nih.govacs.org

Annulation Strategies: Annulation involves the construction of a new ring onto the existing benzofuran scaffold. Rhodium-catalyzed vinylene annulation represents a direct method for building a new ring at the C4-C5 positions. osaka-u.ac.jp Palladium-catalyzed reactions are also widely used; for example, the reaction of 2-(phenylethynyl)phenols with N-(2-iodophenyl)-N-methylmethacrylamides using a palladium catalyst results in benzofuran annulation. acs.org Copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters provides a green synthesis route to 2,3-disubstituted benzofurans, including ethyl this compound-3-carboxylate. rsc.org

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| [2+2] Cycloaddition | Benzofuran-tethered alkene | Visible Light / Photosensitizer | Cyclobutane-fused tetracycle | nih.gov |

| [3+2] Cycloaddition | Benzofuran, 1,3-dipole (e.g., nitrone) | Heat or Catalyst | Isoxazolidine-fused benzofuran | uchicago.edu |

| Dearomatizing Fluoroaroylation | Benzofuran, Aroyl fluoride | NHC / Photoredox Catalyst | 3-Aroyl-2-fluoro-2,3-dihydrobenzofuran | nih.govacs.org |

| Copper-Catalyzed Annulation | 4-Fluoro-1-bromo-2-iodobenzene, Ethyl acetoacetate | Copper(I)-NHC | Ethyl this compound-3-carboxylate | rsc.org |

| Palladium-Catalyzed Annulation | Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile | Pd(OAc)₂ | Benzoyl-substituted benzofuran | acs.org |

Reductive Transformations and Rearrangement Processes

Reductive Transformations: The functional groups on the this compound scaffold can undergo various reductive transformations. A common example is the reduction of ester or carboxylate groups. The ester group in ethyl this compound-3-carboxylate can be reduced to a primary alcohol. Similarly, methyl 5-fluoro-2-methyl-1-benzofuran-7-carboxylate is readily reduced to (this compound-7-yl)methanol using lithium aluminum hydride (LAH) at 0°C. googleapis.com The entire furan ring can also be reduced through dearomatization strategies such as direct hydrogenation, which converts the benzofuran into a 2,3-dihydrobenzofuran. acs.org

Rearrangement Processes: Benzofuran derivatives can be synthesized via rearrangement reactions, and the scaffold itself can undergo rearrangements under certain conditions. The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a classic method where 3-halocoumarins rearrange in the presence of a base to form benzofuran-2-carboxylic acids. nih.gov This reaction proceeds via base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack to form the furan ring. nih.gov Another type of rearrangement can occur following the epoxidation of the furan ring's 2,3-double bond. The resulting unstable oxirane can rearrange to a more stable keto form, benzofuran-3(2H)-one. mdpi.com

| Process | Substrate | Reagents/Conditions | Product | Reference |

| Ester Reduction | Methyl 5-fluoro-2-methyl-1-benzofuran-7-carboxylate | LiAlH₄ / THF | (this compound-7-yl)methanol | googleapis.com |

| Ring Hydrogenation | Benzofuran derivative | H₂, Catalyst | 2,3-Dihydrobenzofuran derivative | acs.org |

| Perkin Rearrangement | 3-Bromo-6-fluorocoumarin | NaOH / Ethanol, Microwave | 5-Fluorobenzofuran-2-carboxylic acid | nih.gov |

| Epoxide Rearrangement | 2,3-Epoxy-2-methylbenzofuran | Acid or Base | 2-Methylbenzofuran-3(2H)-one | mdpi.com |

Derivatization Strategies for Structural Modification

The this compound scaffold is a versatile platform for creating diverse molecular architectures. Derivatization can be achieved by modifying existing functional groups or by adding new ones through the reactions described previously.

A key intermediate, ethyl this compound-3-carboxylate, can be synthesized via copper-catalyzed annulation. rsc.org The ester group at the C3 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a variety of amides by coupling with different amines. researchgate.net For example, 5-[(2-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylic acid highlights how the core can be elaborated with other functional moieties. ontosight.ai The methyl group at the C2 position can potentially be functionalized through radical reactions or by deprotonation if a sufficiently strong base is used. The fluorine atom at C5 can be replaced via nucleophilic aromatic substitution, or it can direct metallation to the C6 position, allowing for the introduction of new substituents on the benzene ring. pressbooks.pubresearchgate.net These derivatization strategies are crucial for synthesizing libraries of compounds for screening in drug discovery and materials science. researchgate.net

| Starting Material | Reaction | Reagents | Resulting Functional Group/Derivative | Reference |

| Ethyl this compound-3-carboxylate | Hydrolysis | NaOH, H₂O | This compound-3-carboxylic acid | smolecule.com |

| This compound-3-carboxylic acid | Amide Coupling | Amine, Coupling Agent | This compound-3-carboxamide | researchgate.net |

| Methyl 5-fluoro-2-methyl-1-benzofuran-7-carboxylate | Reduction | LiAlH₄ | (this compound-7-yl)methanol | googleapis.com |

| This compound | ortho-Metalation | n-BuLi | 6-Lithio-5-fluoro-2-methylbenzofuran | researchgate.net |

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Fluorobenzoylation | 4-Fluorobenzoyl chloride | Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | smolecule.com |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Fluoro-2-methylbenzofuran, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful. magritek.comjeolusa.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the lone proton on the furan (B31954) ring, and the three protons on the fluorinated benzene (B151609) ring. The methyl group protons would appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed as doublets for the carbons near the fluorine atom. This coupling is crucial for definitively assigning the carbon signals of the aromatic ring.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. magritek.com It provides direct information about the chemical environment of the fluorine atom. The observed chemical shift and its coupling to neighboring protons help confirm the fluorine's position on the benzofuran (B130515) skeleton. magritek.comrsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | ~2.4 | Singlet (s) | -CH₃ |

| ¹H | ~6.3 | Singlet (s) or Doublet (d) | Furan-ring H (at C3) |

| ¹H | ~6.9 - 7.4 | Multiplets (m) | Aromatic H's (at C4, C6, C7) |

| ¹³C | ~14 | Quartet (q) | -CH₃ |

| ¹³C | ~103 | Doublet (d) | Furan-ring C (at C3) |

| ¹³C | ~105 - 160 | Multiple signals, some as doublets due to C-F coupling | Aromatic & Furan C's |

| ¹⁹F | ~ -125 | Multiplet (m) | Ar-F |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz It is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound is characterized by absorptions corresponding to its specific bonds. uomustansiriyah.edu.iqwikipedia.org

Key characteristic absorption bands for this molecule include C-H stretching from the methyl group and the aromatic ring, C=C stretching within the aromatic ring, and the asymmetric and symmetric stretching of the C-O-C ether linkage in the furan ring. rsc.orglibretexts.org A particularly important band is the C-F stretch, which confirms the presence of the fluorine substituent. researchgate.net

Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

|---|---|---|

| 3100 - 3000 | C-H | Aromatic Stretch |

| 2960 - 2850 | C-H | Aliphatic (Methyl) Stretch |

| 1600 - 1450 | C=C | Aromatic Ring Stretch |

| 1250 - 1200 | C-O | Aryl Ether Stretch |

| 1100 - 1000 | C-F | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For this compound (C₉H₇FO), MS confirms the molecular weight and provides structural clues through its characteristic fragmentation pattern. rsc.orgsemanticscholar.org

The molecular ion peak [M]⁺• would be observed at an m/z corresponding to the exact mass of the compound. The molecule then fragments in predictable ways, with common losses including the methyl radical (•CH₃) or a molecule of carbon monoxide (CO), leading to significant fragment ions that help piece together the molecular structure. uab.edumsu.edu The fragmentation of related benzofuran structures has been studied, providing a basis for these predictions. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Likely Loss from Parent Ion |

|---|---|---|

| 150 | [C₉H₇FO]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₈H₄FO]⁺ | Loss of •CH₃ |

| 122 | [C₈H₇F]⁺• | Loss of CO |

| 109 | [C₇H₆F]⁺ | Loss of •CHO |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation and how it packs in the solid state.

While crystal structure data for this compound itself is not publicly available, analysis of closely related derivatives, such as those used in the development of Factor Xa inhibitors, demonstrates the utility of this technique. acs.org For instance, X-ray studies on substituted benzofurans reveal how different chemical groups are oriented and interact with their environment, which is critical for applications like drug design. acs.orgprobes-drugs.org Should single crystals of this compound be grown, this method would provide the ultimate confirmation of its structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, these methods are indispensable for purification and for verifying the purity of the final product.

Column Chromatography: Following its synthesis, crude this compound is typically purified using column chromatography. semanticscholar.org This technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase, often a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), to separate the desired compound from byproducts and unreacted starting materials. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess the final purity of the compound. It can separate even closely related impurities and provide a quantitative measure of purity. The synthesis of related benzofuran derivatives often involves purification steps that rely on these chromatographic methods. patsnap.comunimi.it

Theoretical and Computational Chemistry Investigations of 5 Fluoro 2 Methylbenzofuran

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 5-Fluoro-2-methylbenzofuran. nih.gov DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and molecular orbitals of a system.

Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Another important aspect elucidated by DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, while positive potential might be found near the hydrogen atoms. researchgate.net

Illustrative Data from DFT Calculations for this compound

The following table contains hypothetical data for illustrative purposes, as specific computational studies on this exact molecule are not widely available. The values are representative of what would be expected for a substituted benzofuran (B130515).

| Property | Calculated Value | Significance |

| Ground State Energy | -575.4 Hartree | Total electronic energy of the optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds. elsevierpure.com By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra, when compared with experimental data, can confirm the molecular structure and the presence of specific functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included in the model. elsevierpure.com

Other molecular properties that can be computed include polarizability and hyperpolarizability, which describe the molecule's response to an external electric field and are relevant for nonlinear optical (NLO) applications.

Illustrative Predicted Vibrational Frequencies for this compound

The following table presents hypothetical data for illustrative purposes. The assignments are based on characteristic vibrational modes for benzofuran derivatives.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 - 2900 | Methyl group C-H stretching |

| ν(C=C) | 1620 | Aromatic ring C=C stretching |

| ν(C-O-C) | 1250 | Asymmetric stretching of the furan (B31954) ether bond |

| ν(C-F) | 1180 | Carbon-Fluorine stretching |

Reaction Mechanism Analysis and Transition State Characterization

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways by mapping the potential energy surface (PES). wuxiapptec.com This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). wikipedia.org

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. libretexts.org By calculating the structure and energy of the TS, the activation energy (Ea) of the reaction can be determined. This value is critical for predicting the reaction rate. DFT calculations can be used to model various reactions involving benzofurans, such as electrophilic substitution, cycloaddition, or ring-opening reactions. pku.edu.cnresearchgate.net

For this compound, computational studies could predict the regioselectivity of electrophilic aromatic substitution. By comparing the activation energies for attack at different positions on the benzene (B151609) ring, the most likely product can be identified. The calculations would reveal how the fluorine and methyl substituents, along with the fused furan ring, influence the stability of the intermediate carbocations (Wheland intermediates) and the corresponding transition states. wuxiapptec.com

Illustrative Energy Profile for a Hypothetical Reaction

The table below provides a hypothetical energy profile for the electrophilic bromination of this compound at two different positions. This data is for illustrative purposes only.

| Species | Relative Energy (kcal/mol) - Path A (Attack at C4) | Relative Energy (kcal/mol) - Path B (Attack at C6) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.2 | +18.5 |

| Intermediate | +2.1 | +4.8 |

| Products | -5.0 | -4.5 |

This illustrative data suggests that Path A is kinetically favored due to a lower activation energy.

Thermochemical Calculations and Energetic Studies

Thermochemical properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are essential for understanding the stability and energetics of a compound. nih.gov These values can be calculated with high accuracy using computational methods, often employing high-level composite methods like Gaussian-n (e.g., G3) theories, which build upon DFT geometries. mdpi.com

The calculated enthalpy of formation provides a measure of the molecule's intrinsic stability. By comparing the ΔfH° of different isomers, their relative stabilities can be determined. Gibbs free energy calculations can predict the spontaneity of a reaction and the position of chemical equilibrium. For instance, computational studies could determine whether this compound is thermodynamically stable relative to other structural isomers. nih.gov

Illustrative Calculated Thermochemical Data for this compound

The following table contains hypothetical thermochemical data calculated at 298.15 K and 1 atm. This data is for illustrative purposes.

| Property | Calculated Value | Unit |

| Standard Enthalpy of Formation (gas) | -145.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | -30.2 | kJ/mol |

| Standard Entropy | 380.1 | J/(mol·K) |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules.

Quantum chemical descriptors, derived from DFT calculations, are particularly powerful in QSRR studies because they provide direct insight into the electronic factors governing reactivity. For a series of substituted benzofurans, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as oxidation or reduction.

Common descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, polarizability, Mulliken atomic charges, and Fukui functions (which indicate local reactivity). By finding a statistical correlation between these descriptors and experimentally measured reaction rates for a set of training compounds, a predictive model can be created. This model could then be used to estimate the reactivity of new, unsynthesized benzofuran derivatives.

Common Quantum Chemical Descriptors Used in QSRR Studies

| Descriptor | Symbol | Information Provided |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron-accepting ability |

| Energy Gap | ΔE | Chemical reactivity, kinetic stability |

| Dipole Moment | µ | Molecular polarity |

| Average Polarizability | α | Molecular deformability in an electric field |

| Chemical Hardness | η | Resistance to change in electron configuration |

| Electrophilicity Index | ω | Global electrophilic nature |

Applications of 5 Fluoro 2 Methylbenzofuran and Its Derivatives in Non Clinical Contexts

Role as Versatile Synthetic Building Blocks and Intermediates

5-Fluoro-2-methylbenzofuran and its related structures are highly valued as intermediates in organic synthesis due to the versatile reactivity of the benzofuran (B130515) core. The presence of the fluorine atom, a methyl group, and the oxygen-containing heterocyclic ring provides multiple sites for further functionalization, allowing for the construction of more complex molecules.

Researchers have detailed numerous synthetic pathways where fluorinated benzofurans serve as foundational materials. For instance, derivatives such as 5-fluoro-2-methyl-3-(phenylsulfonyl)-1-benzofurans have been synthesized and their crystal structures analyzed, demonstrating the practical use of this scaffold in creating new chemical entities. The synthesis often involves multi-step protocols, starting from commercially available materials and proceeding through steps like nitration, piperazinylation, and reductive cyclization to yield complex fluorinated heterocyclic compounds acs.orgmdpi.comnih.gov. The development of efficient synthetic strategies, including cascade acid-catalyzed reactions and metal-catalyzed cyclizations, continues to expand the library of accessible benzofuran-containing building blocks for materials chemistry acs.orgorganic-chemistry.org.

These intermediates are crucial for developing novel compounds in various fields. The fluorinated benzofuran framework is a key component in the synthesis of advanced materials and specialized chemicals, highlighting its importance as a versatile platform for chemical innovation acs.orgmdpi.comnih.govnih.gov.

Applications in Functional Organic Materials

The unique electronic and photophysical properties of the fluorinated benzofuran moiety make it an attractive component for functional organic materials. The strategic placement of the fluorine atom can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in electronic devices.

The benzofuran scaffold is increasingly being incorporated into materials designed for OLEDs. Dibenzofuran derivatives, which contain the core benzofuran structure, have been successfully used as host materials in high-efficiency blue and yellow phosphorescent OLEDs (PhOLEDs) sigmaaldrich.comresearchgate.netresearchgate.net. These materials serve as a matrix for the light-emitting dopants, and their properties are crucial for achieving high quantum efficiency and device stability.

Fluorination is a common strategy to fine-tune the properties of OLED materials. Fluorinated benzonitrile (B105546) derivatives, for example, have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs nih.gov. These materials can also display mechanofluorochromic properties, where their emission color changes in response to mechanical stress, opening possibilities for their use in sensors and smart materials nih.gov. The inherent fluorescence of some benzofuran derivatives also makes them suitable for applications as colorants and dye lasers mdpi.com. While direct applications of this compound in commercial OLEDs are not widely documented, the proven success of the broader class of fluorinated benzofuran derivatives underscores its potential in developing next-generation electroluminescent and photo-chromic materials nih.govsigmaaldrich.comacs.org.

Benzofuran and its derivatives are recognized for their semiconducting properties, making them valuable in a range of organic electronic devices. The furan (B31954) ring, an electron-rich heterocycle, facilitates charge transport, a key requirement for semiconductors. Fluorinated benzofurans, in particular, have been investigated for their potential as soluble semiconductors researchgate.netresearchgate.net.

The incorporation of furan units into π-conjugated molecules can significantly alter their electrochemical and charge transport characteristics nih.gov. Furan-based semiconductors have shown promise in organic field-effect transistors (OFETs), with studies indicating that they can exhibit charge transport properties comparable to their more commonly used thiophene (B33073) analogues nih.gov. Fluorination of the aromatic core is a key strategy for developing n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) organic semiconductors nih.gov. Furthermore, benzodifuran derivatives have been utilized as electron-rich building blocks in polymeric semiconductors for organic solar cells acs.orgossila.com. The unique properties of furan-containing polymers, such as rigidity and good solubility, contribute to their performance in these photovoltaic applications acs.org.

Agrochemical Formulations and Components

The benzofuran structure is a recognized pharmacophore in the agrochemical industry, forming the basis for several active compounds mdpi.com. The inclusion of fluorine in agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target sites.

Several commercial pesticides are based on the benzofuran skeleton. For example, carbofuran (B1668357) is a broad-spectrum carbamate (B1207046) insecticide that features a dihydro-dimethylbenzofuran moiety. Studies have investigated the effects of such benzofuran-derived carbamate insecticides on biological targets. Beyond insecticides, naturally occurring benzofurans isolated from plants have demonstrated insect antifeedant properties, suggesting a role for this chemical class in natural pest control. While specific formulations containing this compound are not prominent in the literature, the prevalence of both the benzofuran core and fluorine atoms in modern agrochemicals indicates the potential for such derivatives in the development of new, effective crop protection agents mdpi.comresearchgate.net.

Industrial Chemical Applications

Beyond specialized electronic and agrochemical applications, the benzofuran scaffold serves as a building block for various industrial chemicals, including polymers and dyes. The ability of benzofuran to undergo polymerization allows for the creation of materials with unique thermal and mechanical properties.

Cationic polymerization of benzofuran can produce rigid, transparent thermoplastics with high glass-transition temperatures. More complex polymers, such as poly(benzofuran-co-arylacetic acid), have been synthesized and functionalized for various applications, including the preparation of magnetic core-shell nanoparticles for wastewater treatment researchgate.net. These polymers offer a versatile platform for creating new materials with tailored properties mdpi.com.

In the field of colorants, benzofuran derivatives are used in the synthesis of industrial dyes, including optical brighteners for textiles and paper, and disperse dyes known for their high fastness mdpi.com. Their inherent fluorescence and tunable optical properties also make them suitable for use as photosensitizers in dye-sensitized solar cells. A precursor to the target compound, 5-Fluoro-2-methylbenzoic acid, is used to synthesize phthalides, a class of compounds employed in dyes and fungicides. This connection underscores the industrial relevance of fluorinated benzofuran-related structures in the production of specialty chemicals.

Future Research Directions and Emerging Trends in 5 Fluoro 2 Methylbenzofuran Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is driving the development of more sustainable and efficient methods for synthesizing complex molecules like 5-Fluoro-2-methylbenzofuran. Future research will likely focus on several key areas to minimize environmental impact and improve economic viability.

One promising direction is the use of catalytic strategies to replace stoichiometric reagents. nih.gov Research into benzofuran (B130515) synthesis has already highlighted the efficacy of various transition metal catalysts, including nickel, copper, palladium, and rhodium, in facilitating the construction of the benzofuran core. nih.gov For instance, nickel catalysts have been shown to be effective in promoting intramolecular nucleophilic addition reactions, leading to high yields of benzofuran derivatives. nih.gov Similarly, copper-based catalysts have been employed in one-pot syntheses, offering an environmentally benign approach. nih.gov The development of specific catalysts tailored for the synthesis of this compound could lead to milder reaction conditions, reduced waste, and higher atom economy.

Another avenue of exploration is the use of alternative and more sustainable starting materials. A notable example is the use of calcium carbide as a safe, cost-effective, and sustainable source of acetylene (B1199291) for the synthesis of 2-methylbenzofurans. ossila.com This method, catalyzed by cuprous chloride, offers advantages over the use of traditional acetylene gas, including improved safety and easier handling. ossila.com Adapting such methodologies for the synthesis of the fluorinated analogue represents a significant future research goal.

Furthermore, the principles of green chemistry encourage the use of non-hazardous solvents and reaction media. Research into performing synthetic transformations in water or bio-based solvents will be crucial. The development of one-pot reactions and tandem catalytic processes will also contribute to more efficient and sustainable synthetic routes by reducing the number of intermediate purification steps, thereby saving time, resources, and energy.

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of the benzofuran ring is reasonably well-understood, the influence of the fluorine and methyl substituents at the 5- and 2-positions, respectively, on the reactivity of this compound opens up avenues for discovering novel chemical transformations.

Future research will likely delve into the selective functionalization of the benzofuran core and the methyl group. The electronic effects of the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, potentially allowing for the introduction of a wide range of functional groups at specific positions. This could lead to the synthesis of novel derivatives with unique electronic and steric properties.

The exploration of metal-catalyzed cross-coupling reactions will continue to be a major focus. These powerful reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at various positions on the this compound scaffold, enabling the construction of complex molecular architectures.

Additionally, the reactivity of the furan (B31954) ring within the benzofuran system can be further exploited. Reactions such as cycloadditions and ring-opening transformations could provide access to novel heterocyclic systems that are not readily accessible through other synthetic routes. A deeper understanding of the photophysical and photochemical properties of this compound could also lead to the discovery of novel light-induced reactions and applications in photochemistry.

One specific area of known reactivity that warrants further exploration is the oxidation of sulfur-containing derivatives. For example, 5-fluoro-2-methyl-3-(phenylsulfanyl)-1-benzofuran can be oxidized to the corresponding sulfonyl derivative using an oxidizing agent like 3-chloroperoxybenzoic acid. This transformation highlights the potential for modifying the electronic properties of the benzofuran system through reactions at substituents.

Advanced Computational Design and Prediction of Novel Derivatives

The integration of computational chemistry with synthetic chemistry is a powerful strategy for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, advanced computational design and predictive modeling are expected to play a pivotal role in several key areas.

Table 1: Computational Approaches in this compound Research

| Computational Method | Application | Potential Outcome |

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Accurate prediction of reactivity, spectral data, and the feasibility of novel transformation pathways. |

| Molecular Docking | Prediction of binding modes and affinities of derivatives with biological targets. | Identification of promising candidates for drug discovery with enhanced potency and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. | Prediction of the activity of unsynthesized derivatives, guiding the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions with their environment. | Understanding the conformational preferences and binding dynamics of derivatives, aiding in the design of molecules with improved pharmacokinetic profiles. |

Future research will likely involve the use of these computational tools to design novel this compound derivatives with tailored electronic, optical, and biological properties. For instance, by systematically modifying the substituents on the benzofuran core in silico, it will be possible to predict how these changes will affect the molecule's properties and to prioritize the synthesis of the most promising candidates. QSAR studies on benzofuran derivatives have already shown promise in identifying key structural features for vasodilation activity.

Integration with Cutting-Edge Materials Science and Engineering

The unique structural and electronic properties of the this compound scaffold make it an intriguing building block for the development of advanced materials. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions.

One emerging area of interest is the incorporation of this compound derivatives into organic electronic materials. The benzofuran core is a conjugated system, and by extending this conjugation through the attachment of other aromatic or electroactive groups, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can play a crucial role in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing the performance of these devices.

Furthermore, the ability of this compound derivatives to participate in non-covalent interactions, such as π–π stacking and hydrogen bonding, can be exploited in the design of self-assembling materials and liquid crystals. The specific arrangement of molecules in the solid state, as revealed by crystallographic studies of sulfonyl derivatives of this compound, provides insights into how these intermolecular forces can be harnessed to control the bulk properties of materials. nih.govossila.com

The development of novel polymers incorporating the this compound unit is another promising research direction. These polymers could exhibit enhanced thermal stability, specific optical properties, or unique gas permeability characteristics, making them suitable for a range of high-performance applications.

Unexplored Applications in Chemical Technology

While much of the current research on benzofuran derivatives is focused on their biological activities, the unique chemical properties of this compound suggest that it may have unexplored applications in various areas of chemical technology.

One potential application is its use as a specialized chemical intermediate. The reactivity of the benzofuran ring, coupled with the modifying effects of the fluoro and methyl groups, could make it a valuable precursor for the synthesis of more complex molecules that are difficult to access through other routes. For example, a related compound, 5-fluoro-2-methylbenzoic acid, is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic dyes and fungicides. ossila.com This suggests that this compound could also serve as a versatile building block in the fine chemicals industry.

The fluorinated nature of the molecule could also lead to applications in areas where chemical resistance and specific solvation properties are important. For example, it could potentially be investigated as a component in specialized solvents, electrolytes for batteries, or as an additive to improve the performance of industrial fluids.

Furthermore, the potential for this compound derivatives to act as ligands for metal catalysts is an area that remains largely unexplored. The oxygen and fluorine atoms could coordinate with metal centers, leading to the development of novel catalysts with unique reactivity and selectivity for a variety of organic transformations.

The exploration of these and other potential applications will require interdisciplinary research, combining expertise in synthetic chemistry, materials science, and chemical engineering to fully unlock the technological potential of this versatile fluorinated benzofuran.

Q & A

Q. What are the primary synthetic routes for 5-Fluoro-2-methylbenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization or functional group transformations. For example, Friedel-Crafts acylation (using Lewis acids like AlCl₃) can introduce substituents to a benzofuran core . Key factors include:

- Temperature control : Low temperatures (e.g., 0–5°C) minimize side reactions like over-acylation .

- Catalyst selection : Optimizing Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) improves regioselectivity .

- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization ensure >95% purity .

Industrial-scale synthesis may use continuous flow reactors for better control over exothermic steps .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related benzofurans with dihedral angles up to 80.23° between rings .

- HPLC : Quantifies purity and detects trace impurities .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug candidates targeting:

- Neurological disorders : Fluorine enhances blood-brain barrier penetration, while the methyl group modulates lipophilicity .

- Antiviral agents : Structural analogs inhibit viral proteases; bromine/fluorine substitutions improve binding affinity .

In vitro assays (e.g., enzyme inhibition) require solubility optimization using DMSO/PBS mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Reagent quality : Trace moisture in solvents or catalysts (e.g., AlCl₃) reduces yields; use anhydrous conditions and freshly distilled reagents .

- Reaction monitoring : Real-time TLC or in-line IR spectroscopy detects intermediates and optimizes reaction termination .

Statistical tools (e.g., Design of Experiments) can model variables like temperature, catalyst loading, and stirring rate .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict:

- Electrophilic aromatic substitution (EAS) sites : Fluorine directs meta-substitution; methyl groups influence steric hindrance .

- Transition states : Modeling Suzuki-Miyaura coupling with boronic acids identifies optimal Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Software suites (Gaussian, ORCA) and molecular docking (AutoDock) prioritize synthetic targets .

Q. How do crystal packing interactions affect the physicochemical stability of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals stabilization via:

Q. What strategies mitigate toxicity risks during the handling of this compound in biological assays?

- Methodological Answer : Safety protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.